3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
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Overview
Description
3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core, an amido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a one-pot reaction involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium.
Amidation: The chromene derivative is then reacted with cyclohexylamine to introduce the amido group.
Carbamate Formation: Finally, the compound is treated with 4-fluorophenyl isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The amido and carbamate groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone
- 4-oxo-4H-chromene-3-carbaldehyde N-cyclohexylthiosemicarbazone
Uniqueness
3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl carbamate moiety, in particular, enhances its potential for therapeutic applications compared to other chromene derivatives.
Properties
IUPAC Name |
[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFPFPMXTPITIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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